Taglutimide vs. Thalidomide: Complete Absence of Teratogenicity Across a Broad Dose Range
In a direct comparative teratology study in mice and rats, taglutimide (as K-2004) showed no embryotoxic or teratogenic effects at doses from 50 to 400 mg/kg, whereas the thalidomide metabolite N-phthalyl isoglutamine was highly teratogenic and embryotoxic [1]. This finding was corroborated by a separate neurotoxicologic comparison in which malformations were observed only after thalidomide treatment, not after taglutimide [2].
| Evidence Dimension | Teratogenicity / Embryotoxicity |
|---|---|
| Target Compound Data | No teratogenic or embryotoxic effects at 50–400 mg/kg (mice and rats) |
| Comparator Or Baseline | N-Phthalyl isoglutamine (thalidomide metabolite): Highly teratogenic and embryotoxic |
| Quantified Difference | Taglutimide: 0% malformation rate vs. Thalidomide metabolite: significant malformation induction |
| Conditions | Pregnant mice and rats; oral administration; Arch Toxicol 1976 and 1977 studies |
Why This Matters
Eliminates teratogenic liability—a critical selection criterion for laboratories handling developmental biology protocols where thalidomide-class compounds are otherwise contraindicated.
- [1] Koch H, Köhler F. Teratology study of two isoglutamine derivatives. Arch Toxicol. 1976 Jan 30;35(1):63-8. doi: 10.1007/BF00333986. PMID: 946408. View Source
- [2] Jurecka W, Lassmann H, Stockinger L. [Teratologic-neurotoxicologic studies on biglumide (K-2004) and thalidomide]. Arch Toxicol. 1977 Jun 18;37(2):165-72. doi: 10.1007/BF00293868. PMID: 577687. View Source
